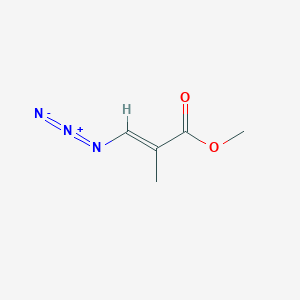

Methyl (E)-3-azido-2-methylprop-2-enoate

Description

Properties

IUPAC Name |

methyl (E)-3-azido-2-methylprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-4(3-7-8-6)5(9)10-2/h3H,1-2H3/b4-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTMLLKWKPHBXQD-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CN=[N+]=[N-])C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\N=[N+]=[N-])/C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (E)-3-azido-2-methylprop-2-enoate can be synthesized through a multi-step process involving the introduction of the azido group to the methylprop-2-enoate structure. One common method involves the reaction of methyl 2-methylprop-2-enoate with sodium azide (NaN₃) in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the substitution of the azido group.

Industrial Production Methods

Industrial production of Methyl (E)-3-azido-2-methylprop-2-enoate may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (E)-3-azido-2-methylprop-2-enoate undergoes various chemical reactions, including:

Substitution Reactions: The azido group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas (H₂) in the presence of a catalyst.

Common Reagents and Conditions

Sodium Azide (NaN₃):

Dimethylformamide (DMF): Common solvent for the reaction.

Hydrogen Gas (H₂): Used in reduction reactions.

Catalysts: Such as palladium on carbon (Pd/C) for reduction reactions.

Major Products Formed

Triazoles: Formed through cycloaddition reactions.

Amines: Formed through reduction of the azido group.

Scientific Research Applications

Methyl (E)-3-azido-2-methylprop-2-enoate has several applications in scientific research:

Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

Materials Science: Incorporated into polymers and materials for its unique properties.

Bioconjugation: Utilized in the modification of biomolecules for research in biochemistry and molecular biology.

Medicinal Chemistry: Explored for its potential in drug development and as a precursor for bioactive compounds.

Mechanism of Action

The mechanism of action of Methyl (E)-3-azido-2-methylprop-2-enoate involves its reactivity due to the presence of the azido group. The azido group is highly reactive and can undergo various transformations, making it a versatile intermediate in chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share functional or structural similarities with Methyl (E)-3-azido-2-methylprop-2-enoate, enabling comparative analysis of their reactivity, stability, and applications:

Methyl (Z)-2-[(E)-2-cyano-2-(2-pyridinyl)ethenyl]amino-3-dimethylaminopropenoate (Compound 2 in )

- Structure: Contains a cyano group, pyridinyl ring, and dimethylamino substituent.

- Reactivity: The cyano group enhances electrophilicity, while the pyridinyl ring participates in coordination chemistry. Unlike the azide in the target compound, this structure favors nucleophilic aromatic substitution or metal complexation.

- Synthesis : Prepared via condensation of aromatic amines with α,β-unsaturated esters ().

Sandaracopimaric Acid Methyl Ester (Compound 4 in )

- Structure : A diterpene methyl ester with a fused tricyclic framework.

- Applications : Used in natural product chemistry and resin analysis. Lacks the azide group but shares ester functionality, enabling comparisons of hydrophobicity and thermal stability.

- Physical Properties: Higher molecular weight (~330 g/mol) and lower volatility compared to Methyl (E)-3-azido-2-methylprop-2-enoate ().

Methyl Salicylate ()

- Structure : Aromatic ester with a hydroxyl group ortho to the ester moiety.

- Reactivity : Participates in hydrogen bonding due to the hydroxyl group, unlike the azide-containing compound.

- Volatility: Lower vapor pressure than Methyl (E)-3-azido-2-methylprop-2-enoate due to stronger intermolecular forces ().

Comparative Data Table

| Property | Methyl (E)-3-azido-2-methylprop-2-enoate | Methyl (Z)-2-cyano-pyridinyl Propanoate | Sandaracopimaric Acid Methyl Ester | Methyl Salicylate |

|---|---|---|---|---|

| Molecular Formula | C₆H₇N₃O₂ | C₁₄H₁₄N₄O₂ | C₂₁H₃₀O₂ | C₈H₈O₃ |

| Molecular Weight (g/mol) | 153.14 | 294.29 | 330.46 | 152.15 |

| Functional Groups | Azide, α,β-unsaturated ester | Cyano, pyridinyl, α,β-unsaturated ester | Diterpene ester | Aromatic ester |

| Key Reactivity | Cycloaddition, Huisgen reactions | Nucleophilic substitution, coordination | Hydrolysis, oxidation | Ester hydrolysis |

| Thermal Stability | Moderate (azide decomposition risk) | High (stable aromatic system) | High (rigid tricyclic framework) | Moderate |

| Applications | Click chemistry, polymer crosslinking | Metal-organic frameworks, sensors | Natural product analysis | Pharmaceuticals |

Data synthesized from , and 10, with extrapolations based on analogous compounds.

Research Findings and Challenges

- Azide Stability: Methyl (E)-3-azido-2-methylprop-2-enoate’s azide group poses decomposition risks under heat or UV light, limiting its storage and handling compared to non-azido esters like sandaracopimaric acid methyl ester .

- Synthetic Utility : Its α,β-unsaturated ester enables Michael additions, while the azide allows bioorthogonal reactions, a dual reactivity absent in methyl salicylate or pyridinyl analogs .

Biological Activity

Methyl (E)-3-azido-2-methylprop-2-enoate is an organic compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry and synthetic biology. This article provides a detailed overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

Methyl (E)-3-azido-2-methylprop-2-enoate is characterized by the presence of an azide functional group, which is known for its reactivity in various chemical transformations. The compound's structure can be represented as follows:

This compound is classified under the category of azides, which are often utilized in click chemistry due to their ability to undergo cycloaddition reactions.

Antimicrobial Properties

Research has indicated that azide-containing compounds exhibit significant antimicrobial properties. A study highlighted the effectiveness of methyl (E)-3-azido-2-methylprop-2-enoate against various bacterial strains, suggesting its potential application in developing new antibiotics. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, although specific pathways remain to be fully elucidated.

Cytotoxicity and Anticancer Activity

Methyl (E)-3-azido-2-methylprop-2-enoate has also been investigated for its cytotoxic effects on cancer cells. In vitro studies demonstrated that the compound induces apoptosis in several cancer cell lines, including breast and colon cancer cells. The following table summarizes key findings from cytotoxicity assays:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 25 | Apoptosis induction via caspase activation |

| HCT116 (Colon) | 30 | Cell cycle arrest and apoptosis |

| HeLa (Cervical) | 20 | Mitochondrial dysfunction |

These results indicate that methyl (E)-3-azido-2-methylprop-2-enoate may serve as a lead compound for developing novel anticancer agents.

Case Studies

- Case Study on Bacterial Resistance : A recent study explored the efficacy of methyl (E)-3-azido-2-methylprop-2-enoate against methicillin-resistant Staphylococcus aureus (MRSA). The compound showed promising results, reducing bacterial load significantly in vitro, which could inform future therapeutic strategies against resistant strains.

- Anticancer Research : A collaborative research project investigated the use of methyl (E)-3-azido-2-methylprop-2-enoate in combination with existing chemotherapeutics. Preliminary results indicated enhanced cytotoxicity when used alongside doxorubicin, suggesting potential for combination therapies.

The biological activity of methyl (E)-3-azido-2-methylprop-2-enoate is attributed to its ability to interact with cellular targets through the azide group. This interaction can lead to the formation of reactive intermediates that affect cellular processes such as:

- Protein Modification : The azide moiety can react with nucleophilic sites on proteins, leading to altered function.

- DNA Interaction : Potential interactions with DNA have been hypothesized, contributing to its anticancer properties through interference with replication and transcription processes.

Q & A

Q. What protocols ensure compliance with safety regulations during azide handling?

- Methodological Answer : Adhere to EHS guidelines :

- Ventilation : Use fume hoods with face velocity >0.5 m/s.

- Spill kits : Equip labs with sodium bicarbonate/sand for azide neutralization.

- Training : Document hazard communication per GHS standards, including SDS sections 4 (first-aid) and 8 (exposure controls) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.